molecular formula C12H19N7 B11856618 4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine

Cat. No.: B11856618
M. Wt: 261.33 g/mol
InChI Key: ZPZQMEDPWVADHN-UHFFFAOYSA-N
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Description

4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions. The reaction is carried out at a temperature range of 60-70°C for about 2 hours, followed by cooling to room temperature and separation of the aqueous phase .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. The use of automated systems for temperature control and stirring can enhance the efficiency and yield of the synthesis process. The final product is typically purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4-(2-Ethylpiperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H19N7

Molecular Weight

261.33 g/mol

IUPAC Name

4-(2-ethylpiperazin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-6-amine

InChI

InChI=1S/C12H19N7/c1-3-8-6-14-4-5-19(8)11-9-7-15-18(2)10(9)16-12(13)17-11/h7-8,14H,3-6H2,1-2H3,(H2,13,16,17)

InChI Key

ZPZQMEDPWVADHN-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCCN1C2=NC(=NC3=C2C=NN3C)N

Origin of Product

United States

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